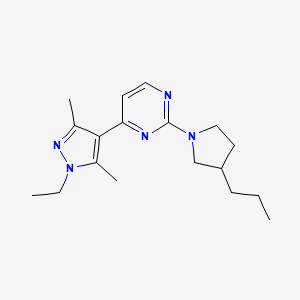
1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as CB1 receptor antagonists. It is a potent and selective antagonist of the CB1 receptor, which is found in the brain and is responsible for the psychoactive effects of cannabinoids such as THC.
Mechanism of Action
1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine works by blocking the CB1 receptor, which is involved in the regulation of appetite, energy metabolism, and glucose homeostasis. By blocking this receptor, 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine reduces the activity of the endocannabinoid system, which is known to promote food intake and weight gain.
Biochemical and Physiological Effects:
In addition to its effects on food intake and body weight, 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine has also been found to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, and has also been found to improve liver function and lipid metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine for lab experiments is its high selectivity for the CB1 receptor, which allows for more precise targeting of this receptor in animal models. However, one limitation of 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine is its relatively short half-life, which requires frequent dosing in animal studies.
Future Directions
There are a number of potential future directions for research on 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine. One area of interest is the development of more potent and selective CB1 receptor antagonists, which could have even greater therapeutic potential for the treatment of obesity and other metabolic disorders. Another area of interest is the investigation of the long-term effects of CB1 receptor blockade on metabolic health, as well as the potential for adverse effects on other physiological systems.
Synthesis Methods
The synthesis of 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine involves the reaction of 4-isopropylbenzylamine with 2-butynoic acid in the presence of a catalyst to form the corresponding amide. The amide is then reacted with piperidine in the presence of a reducing agent to form the final product.
Scientific Research Applications
1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to reduce food intake and body weight in animal models, and has also been found to improve glucose tolerance and insulin sensitivity.
properties
IUPAC Name |
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]but-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-4-6-18(21)20-12-5-7-17(13-20)19-16-10-8-15(9-11-16)14(2)3/h8-11,14,17,19H,5,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJINSQXDBONCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide](/img/structure/B6081997.png)
![ethyl 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6082003.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide](/img/structure/B6082010.png)

![2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]acetamide](/img/structure/B6082029.png)


![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6082047.png)

![3-(3-chlorophenyl)-N-({1-[3-(3-chlorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B6082069.png)
![3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6082073.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6082090.png)
![methyl 2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6082094.png)
![1-(cyclohexyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6082104.png)